molecular formula C12H17NO3 B14854198 4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide

4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide

Katalognummer: B14854198
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: KJVFPSDBNZRVKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a hydroxy group, an isopropoxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid, isopropyl alcohol, and N,N-dimethylamine.

    Esterification: The hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form 4-isopropoxybenzoic acid.

    Amidation: The esterified product is then reacted with N,N-dimethylamine under suitable conditions to form the desired benzamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion of starting materials.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new benzamide derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the isopropoxy group.

    4-Hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the isopropoxy group.

    3-Hydroxy-4-isopropoxy-N,N-dimethylbenzamide: Similar structure with the isopropoxy group at a different position.

Uniqueness

4-Hydroxy-3-isopropoxy-N,N-dimethylbenzamide is unique due to the specific positioning of the hydroxy and isopropoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications and distinguishes it from other similar compounds.

Eigenschaften

Molekularformel

C12H17NO3

Molekulargewicht

223.27 g/mol

IUPAC-Name

4-hydroxy-N,N-dimethyl-3-propan-2-yloxybenzamide

InChI

InChI=1S/C12H17NO3/c1-8(2)16-11-7-9(5-6-10(11)14)12(15)13(3)4/h5-8,14H,1-4H3

InChI-Schlüssel

KJVFPSDBNZRVKW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)N(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.